molecular formula C13H19N3O5 B8465537 tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate

tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate

Cat. No.: B8465537
M. Wt: 297.31 g/mol
InChI Key: LOHHUODDTGKTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate is a complex organic compound with a unique structure that includes a pyrrole ring and a hydrazinecarboxylate group.

Preparation Methods

The synthesis of tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate involves multiple steps. One common synthetic route includes the reaction of tert-butyl hydrazinecarboxylate with a butanoyl chloride derivative that contains the pyrrole ring. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate involves its interaction with specific molecular targets. The pyrrole ring and hydrazinecarboxylate group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate

InChI

InChI=1S/C13H19N3O5/c1-13(2,3)21-12(20)15-14-9(17)5-4-8-16-10(18)6-7-11(16)19/h6-7H,4-5,8H2,1-3H3,(H,14,17)(H,15,20)

InChI Key

LOHHUODDTGKTIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCCN1C(=O)C=CC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Maleimidobutyric acid (245 mg, 1.33 mmol), tert-butyl hydrazinecarboxylate (201 mg, 1.52 mmol) and EDC (400 mg, 2.08 mmol) in 5 ml of CH2Cl2, were stirred overnight under Ar, washed with 1 M NaH2PO4,/NaCl (conc), dried over MgSO4, filtered, evaporated and purified on SiO2 chromatography eluted with MeOH/DCM (1:25) to afford 335 mg (85%) of the title compound. 1H NMR (CDCl3), 7.83 (br, 1H), 6.65 (s, 2H), 6.50 (br, 1H), 3.58 (t, 2H, J=6.3 Hz), 2.15 (t, 2H, J=7.0 Hz), 1.90 (dt, 2H, J=6.8, 13.4 Hz), 1.40 (s, 9H); 13C NMR 171.30, 155.61, 134.41, 82.00, 37.13, 31.38, 28.36, 24.95; MS m/z+320.2 (M+Na).
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
85%

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